molecular formula C15H19IN6O4 B15351859 2-Iodo-5'-ethyl-d5-carboxamido-2',3'-O-isopropylidine Adenosine

2-Iodo-5'-ethyl-d5-carboxamido-2',3'-O-isopropylidine Adenosine

Cat. No.: B15351859
M. Wt: 479.28 g/mol
InChI Key: SRBUDLXECXRPCA-SWYZCUPYSA-N
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Description

2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine is a synthetic compound with the molecular formula C15H14D5IN6O4 and a molecular weight of 479.284 g/mol . This compound is a stable isotope-labeled analog of adenosine, which is a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine involves multiple steps, starting from adenosineThe reaction conditions typically involve the use of reagents such as iodine, deuterated ethyl groups, and isopropylidine protecting agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and reproducibility. The final product is purified using techniques such as chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various analogs of the original compound, while hydrolysis can produce deprotected forms of the compound .

Scientific Research Applications

2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine involves its interaction with adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, vasodilation, and immune response. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adenosine analogs such as:

Uniqueness

The uniqueness of 2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine lies in its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature makes it particularly valuable in studies involving metabolic pathways and receptor interactions .

Properties

Molecular Formula

C15H19IN6O4

Molecular Weight

479.28 g/mol

IUPAC Name

(4R,6S)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-N-(1,1,2,2,2-pentadeuterioethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

InChI

InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7?,8-,9?,13+/m0/s1/i1D3,4D2

InChI Key

SRBUDLXECXRPCA-SWYZCUPYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1C2C([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C

Origin of Product

United States

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